molecular formula C14H12ClIN2O4 B12692073 Einecs 299-164-6 CAS No. 93857-31-9

Einecs 299-164-6

Cat. No.: B12692073
CAS No.: 93857-31-9
M. Wt: 434.61 g/mol
InChI Key: NXAYTNZACJQRQG-HVDRVSQOSA-N
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Description

Einecs 299-164-6, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, odorless solid that is primarily known for its explosive properties. This compound has significant historical and industrial importance.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:

    Mononitration: Toluene reacts with a mixture of nitric acid and sulfuric acid to form mononitrotoluene.

    Dinitration: Mononitrotoluene undergoes further nitration to form dinitrotoluene.

    Trinitration: Dinitrotoluene is nitrated once more to produce 2,4,6-trinitrotoluene.

The reaction conditions involve maintaining specific temperatures and using concentrated acids to ensure the complete nitration of toluene.

Industrial Production Methods

Industrial production of 2,4,6-trinitrotoluene follows the same nitration process but on a larger scale. The process is carefully controlled to manage the exothermic nature of the reactions and to ensure the safety of the production environment. The final product is purified through recrystallization to obtain high-purity 2,4,6-trinitrotoluene.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trinitrotoluene undergoes various chemical reactions, including:

    Reduction: It can be reduced to form different amines.

    Oxidation: It can be oxidized to form various oxidation products.

    Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid are used.

    Substitution: Various nucleophiles can be used to replace the nitro groups under specific conditions.

Major Products Formed

    Reduction: Amines such as 2,4,6-triaminotoluene.

    Oxidation: Various oxidation products depending on the conditions.

    Substitution: Products with different functional groups replacing the nitro groups.

Scientific Research Applications

2,4,6-trinitrotoluene has been extensively studied for its explosive properties and its applications in military and industrial settings. It is used in the production of explosives, demolition charges, and as a reference material in analytical chemistry. Additionally, it has been studied for its environmental impact and the development of detection methods for explosive residues.

Mechanism of Action

The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition process involves the breaking of the nitro groups, leading to the formation of gases such as nitrogen, carbon monoxide, and carbon dioxide. This rapid gas formation results in a high-pressure explosion.

Comparison with Similar Compounds

2,4,6-trinitrotoluene is often compared with other nitroaromatic compounds such as:

  • 2,4-dinitrotoluene
  • 2,6-dinitrotoluene
  • 1,3,5-trinitrobenzene

Uniqueness

2,4,6-trinitrotoluene is unique due to its stability and ease of handling compared to other explosives. It has a relatively low melting point, making it easy to cast into various shapes for different applications. Its stability under various conditions makes it a preferred choice for military and industrial explosives.

Conclusion

2,4,6-trinitrotoluene, or Einecs 299-164-6, is a compound of significant importance due to its explosive properties and various applications. Its synthesis, chemical reactions, and mechanism of action have been extensively studied, making it a well-understood compound in the field of chemistry and industry.

Properties

CAS No.

93857-31-9

Molecular Formula

C14H12ClIN2O4

Molecular Weight

434.61 g/mol

IUPAC Name

5-chloro-7-iodoquinolin-8-ol;(2S)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C9H5ClINO.C5H7NO3/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8;7-4-2-1-3(6-4)5(8)9/h1-4,13H;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1

InChI Key

NXAYTNZACJQRQG-HVDRVSQOSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)O.C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1

Canonical SMILES

C1CC(=O)NC1C(=O)O.C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1

Origin of Product

United States

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